2,4-Dihydroxypent-2-enoic acid 2,4-Dihydroxypent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 61501-54-0
VCID: VC19520317
InChI: InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h2-3,6-7H,1H3,(H,8,9)
SMILES:
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol

2,4-Dihydroxypent-2-enoic acid

CAS No.: 61501-54-0

Cat. No.: VC19520317

Molecular Formula: C5H8O4

Molecular Weight: 132.11 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dihydroxypent-2-enoic acid - 61501-54-0

Specification

CAS No. 61501-54-0
Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
IUPAC Name 2,4-dihydroxypent-2-enoic acid
Standard InChI InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h2-3,6-7H,1H3,(H,8,9)
Standard InChI Key WGHYUNJQQDIHSV-UHFFFAOYSA-N
Canonical SMILES CC(C=C(C(=O)O)O)O

Introduction

Structural and Chemical Properties

Molecular Configuration and Isomerism

2,4-Dihydroxypent-2-enoic acid adopts a (2Z) configuration, where the hydroxyl groups at C2 and C4 are positioned cis to the double bond (C2=C3). This spatial arrangement influences its reactivity and stability. The compound’s SMILES notation, CC(/C=C(/C(=O)O)[O-])O, reflects its stereochemistry and functional groups .

PropertyValue/DescriptionSource
Molecular FormulaC₅H₈O₄
Molecular Weight131.11 g/mol
Conjugate Base FormulaC₅H₇O₄⁻
SMILESCC(/C=C(/C(=O)O)[O-])O
InChIKeyWGHYUNJQQDIHSV-RQOWECAXSA-M

Solubility and Stability

While explicit solubility data for 2,4-dihydroxypent-2-enoic acid is unavailable, structural analogs (e.g., 2-hydroxypent-4-enoic acid) exhibit solubility in polar solvents like water, ethanol, and ether . The compound’s stability is influenced by pH, with the conjugate base dominating in alkaline environments.

Synthesis and Reactivity Pathways

Synthetic Strategies

  • Enzymatic Oxidation: Microbial enzymes may oxidize unsaturated precursors to introduce hydroxyl groups .

  • Chemical Functionalization: Starting from 4-hydroxypent-2-enoic acid, additional hydroxylation at C2 could be achieved through controlled oxidation or hydroxylation reactions .

Key Reactions

The compound’s α,β-unsaturated carboxylic acid moiety enables participation in Michael additions, a reaction observed in related lactones . For example:

  • Nucleophilic Attack: Amines or thiols may add to the β-carbon, forming stable adducts.

  • Lactone Formation: Under acidic conditions, intramolecular esterification could yield γ- or δ-lactones, though this is speculative for 2,4-dihydroxypent-2-enoic acid.

Table 1: Comparative Reactivity of Related Compounds

CompoundKey ReactionApplications
4-Hydroxypent-2-enoic acidMichael addition with aminesBiosensor development
3-Vinyllactic acidEsterification, amidationPolymer synthesis
2-Hydroxybutanoic acidOxidation to ketonesMetabolic pathways

Biological and Functional Roles

Applications in Materials Science

The compound’s unsaturated structure and hydroxyl groups could enable:

  • Polymer Crosslinking: Esterification or amidation with diols/diamines.

  • Catalytic Supports: Functionalization of mesoporous materials for asymmetric catalysis.

Analytical Characterization

Spectral Data

Key characterization techniques include:

MethodExpected ObservationsSource
¹H NMRPeaks for OCH (δ 4.5–5.5 ppm), CH₂ (δ 2.0–2.5 ppm)
IR Spectroscopyν(OH) ~3200 cm⁻¹, ν(C=O) ~1700 cm⁻¹
GC-MSFragments at m/z 43 (CH₃C⁺), 99 (C₅H₇O₂⁺)

Computational Properties

PubChem data highlights:

PropertyValue
XLogP3-AA (logP)0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2

Research Gaps and Future Directions

Unexplored Avenues

  • Biological Activity: Systematic evaluation of antimicrobial or anticancer properties.

  • Catalytic Applications: Use as a chiral ligand or enzyme inhibitor.

  • Environmental Fate: Degradation pathways in aqueous systems.

Comparative Analysis of Analogues

CompoundKey Differentiation
(E)-4-Hydroxypent-2-enoic acidTrans configuration, fewer H-bond donors
2-Hydroxypropanoic acidShorter chain, metabolic precursor

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